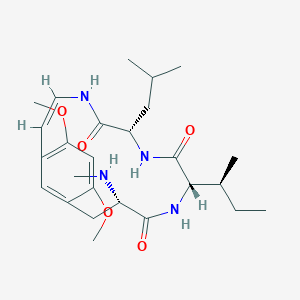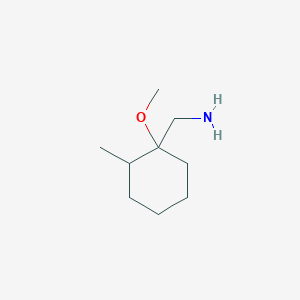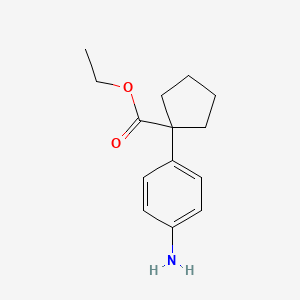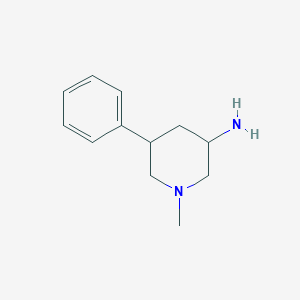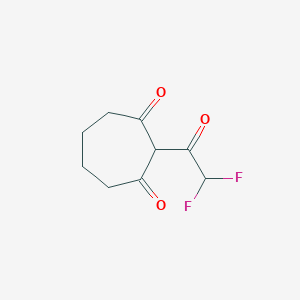
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: is a chemical compound with the molecular formula C₉H₁₀F₂O₃ and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with a difluoroacetyl group and two keto groups at positions 1 and 3 . It is primarily used in research and development settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:
Cycloheptane-1,3-dione Formation: The initial step involves the formation of cycloheptane-1,3-dione through the cyclization of a suitable precursor.
Difluoroacetylation: The cycloheptane-1,3-dione is then subjected to difluoroacetylation using difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto groups can yield alcohols or other reduced forms of the compound.
Substitution: The difluoroacetyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
作用机制
The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclopentane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclooctane-1,3-dione
Uniqueness: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs . The presence of the difluoroacetyl group also enhances its reactivity and potential biological activity .
属性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
2-(2,2-difluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2 |
InChI 键 |
IZZRDIMKTZNBBE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


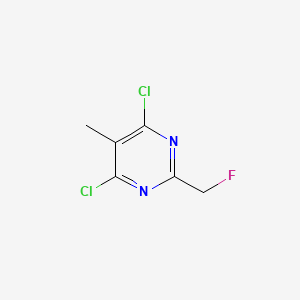
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)

![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

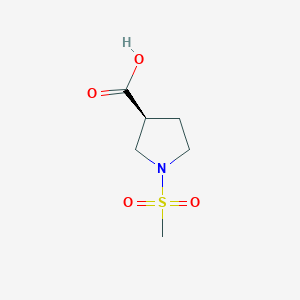
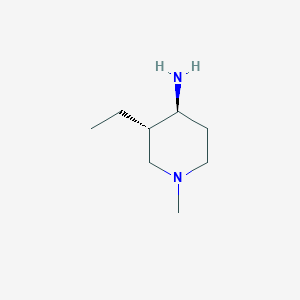

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
